N-phenyl-N'-[1-(3-pyridinyl)ethyl]urea
Description
N-Phenyl-N'-[1-(3-pyridinyl)ethyl]urea is a substituted urea derivative characterized by a phenyl group attached to one nitrogen atom and a 3-pyridinyl ethyl group on the other. This compound belongs to the broader class of arylureas, which are known for diverse biological activities, including cytokinin-like effects in plants and microtubule inhibition in medicinal chemistry .
Properties
IUPAC Name |
1-phenyl-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11(12-6-5-9-15-10-12)16-14(18)17-13-7-3-2-4-8-13/h2-11H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILJYEZVSQDMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Cytokinin Analogues
Cytokinins are phytohormones used to enhance crop yields and stress resistance. Key analogues include:
Key Differences :
- Substituent Effects : The 3-pyridinyl ethyl group in the target compound may enhance solubility in polar solvents compared to DPU’s purely aromatic structure. However, it lacks the chlorine atom present in CPPU, which is critical for high cytokinin potency .
- Activity : TDZ’s thiadiazole ring confers unique stress resistance properties, while the target compound’s pyridine moiety might favor interactions with nicotinic acetylcholine receptors or microbial targets .
Medicinal Chemistry Analogues
Substituted ureas are also explored as microtubule inhibitors and anticancer agents:
Key Differences :
- Pharmacophore : CEU derivatives feature a chloroethyl group critical for covalent binding to tubulin’s glutamic acid residues, whereas the target compound’s pyridinyl ethyl group may engage in hydrogen bonding or π-π stacking .
- Selectivity : Styryl-containing analogs show enhanced potency due to planar aromatic systems, absent in the target compound .
Pesticide and Herbicide Analogues
Urea derivatives are widely used as herbicides:
Key Differences :
- Mode of Action: Fenuron and isoproturon inhibit photosynthesis, while the target compound’s pyridine group may target insect nervous systems, akin to neonicotinoids .
Research Findings and Data Gaps
- Cytokinin Activity : The target compound’s efficacy as a cytokinin remains unverified, though structural alignment with EDU (N-[2-(2-oxoimidazolidinyl)ethyl]-N′-phenylurea) suggests possible phytoactivity .
- Synthetic Challenges : Introducing the 3-pyridinyl ethyl group requires multi-step synthesis compared to simpler arylureas like DPU .
- Toxicity : Pyridine-containing compounds may exhibit higher mammalian toxicity than purely aromatic ureas, necessitating further safety studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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